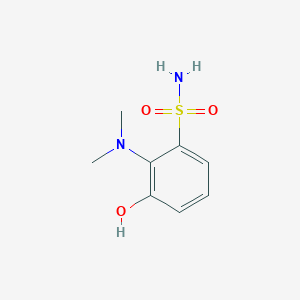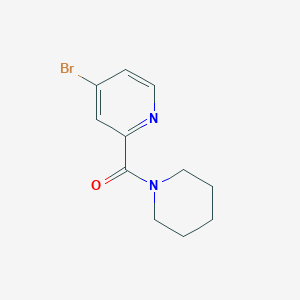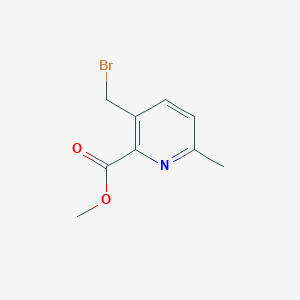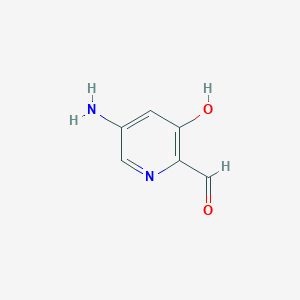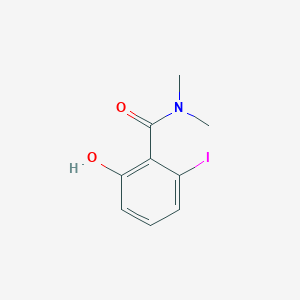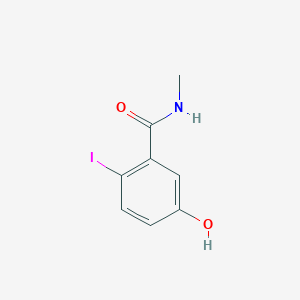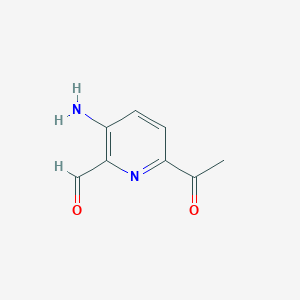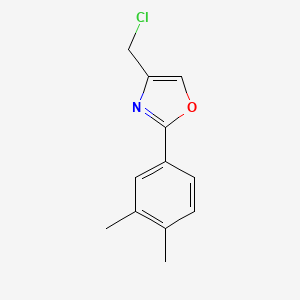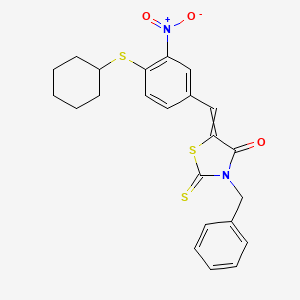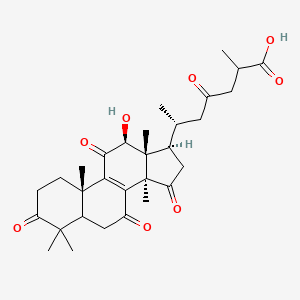
12-Hydroxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deacetyl ganoderic acid F is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. This mushroom has been used in traditional medicine for centuries, particularly in East Asia, for its health-promoting properties. Deacetyl ganoderic acid F is known for its anti-inflammatory and neuroprotective effects, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deacetyl ganoderic acid F is typically extracted from Ganoderma lucidum using organic solvents. The extraction process involves drying the mushroom, followed by grinding it into a fine powder. This powder is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate deacetyl ganoderic acid F .
Industrial Production Methods: Industrial production of deacetyl ganoderic acid F involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes similar to those used in laboratory settings. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Deacetyl ganoderic acid F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Deacetyl ganoderic acid F has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study triterpenoid chemistry and its derivatives.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, inflammation, and cancer.
Mechanism of Action
Deacetyl ganoderic acid F exerts its effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating the immune response to infection. By inhibiting this pathway, deacetyl ganoderic acid F reduces the production of pro-inflammatory cytokines and nitric oxide, thereby mitigating inflammation. Additionally, it modulates the activity of microglia and astrocytes, which are involved in neuroinflammation .
Comparison with Similar Compounds
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
Comparison: While all these compounds share a common triterpenoid structure, deacetyl ganoderic acid F is unique in its specific deacetylation, which enhances its bioavailability and potency. Compared to other ganoderic acids, deacetyl ganoderic acid F has shown more pronounced anti-inflammatory and neuroprotective effects, making it a valuable compound for therapeutic research .
Properties
CAS No. |
100665-44-9 |
|---|---|
Molecular Formula |
C30H40O8 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(6R)-6-[(10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,19?,25-,28+,29+,30+/m1/s1 |
InChI Key |
MNXGGTWKTCLFDT-VLUXWRHRSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


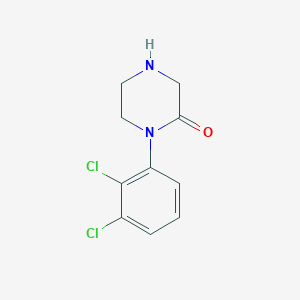
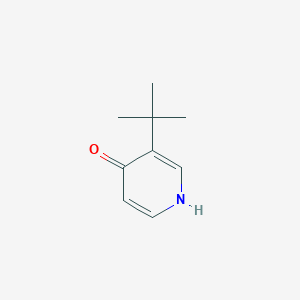
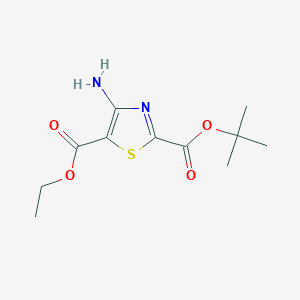
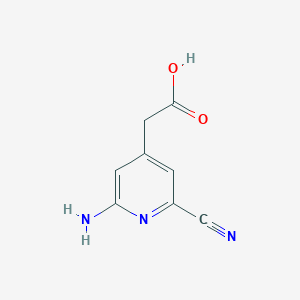
![N-[3-(Acetylamino)-5-formylphenyl]acetamide](/img/structure/B14856323.png)
